Salazosulfadimidine

Übersicht

Beschreibung

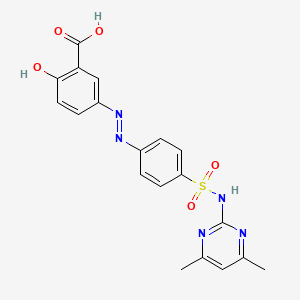

Salazosulfadimidine is a sulfonamide antibiotic known for its antibacterial properties. It is primarily used in the treatment of chronic inflammatory bowel diseases, particularly in patients who have developed extraintestinal manifestations when receiving sulfasalazine . The compound has a molecular formula of C₁₉H₁₇N₅O₅S and a molecular weight of 427.44 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salazosulfadimidine can be synthesized through a series of chemical reactions involving the coupling of 4,6-dimethyl-2-pyrimidinylamine with 4-aminobenzenesulfonamide, followed by diazotization and coupling with salicylic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Salazosulfadimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Chemistry Research

- Salazosulfadimidine serves as a model compound in sulfonamide chemistry, allowing researchers to study reactions and mechanisms associated with this class of compounds.

-

Antibacterial Studies

- The compound has been investigated for its effects on bacterial cell walls and its potential to combat various bacterial infections. Its efficacy against specific pathogens is documented in clinical studies.

- Therapeutic Uses

- Veterinary Medicine

- Autoimmune Disorders

- In Silico Studies

Case Study 1: Inflammatory Bowel Disease Treatment

A clinical study involving patients with moderate to severe ulcerative colitis showed that those treated with this compound experienced significant improvements in clinical symptoms and mucosal healing compared to those receiving standard therapy .

Case Study 2: Equine Protozoal Myeloencephalitis

In a study on horses diagnosed with EPM, treatment regimens including this compound resulted in over 80% efficacy in alleviating neurological symptoms associated with the disease. This demonstrates the compound's effectiveness in veterinary medicine .

Case Study 3: Autoimmune Disease Management

A cohort study assessed the outcomes of patients with rheumatoid arthritis treated with this compound alongside conventional therapies. Results indicated a marked reduction in joint swelling and pain, supporting its use as a disease-modifying agent .

Table 1: Summary of Clinical Outcomes with this compound

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| Dihydropteroate Synthase Inhibition | Disrupts folic acid synthesis in bacteria |

| Antibacterial Activity | Effective against a range of bacterial pathogens |

Wirkmechanismus

The mechanism of action of Salazosulfadimidine involves its antibacterial effects, which are primarily due to the inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating inflammatory bowel diseases .

Vergleich Mit ähnlichen Verbindungen

Sulfasalazine: Another sulfonamide antibiotic used in the treatment of inflammatory bowel diseases.

Sulfapyridine: A metabolite of sulfasalazine with antibacterial properties.

Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

Comparison: Salazosulfadimidine is unique in its structure, containing both a sulfonamide group and an azo linkage, which contributes to its dual antibacterial and anti-inflammatory properties. Compared to sulfasalazine, this compound has a different metabolic pathway and may exhibit different pharmacokinetic properties .

Biologische Aktivität

Salazosulfadimidine (SSZ) is a sulfonamide compound that has garnered attention for its immunomodulatory, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of SSZ, including its pharmacokinetics, mechanisms of action, clinical applications, and case studies.

Pharmacokinetics

This compound is a prodrug consisting of sulfapyridine and mesalamine linked by an azo bond. Upon oral administration, it is absorbed primarily in the small intestine, with an approximate bioavailability ranging from 10% to 30%. The compound undergoes azoreduction in the large intestine, releasing its active components:

- Sulfapyridine : Absorbed (>90%) and metabolized in the liver to inactive forms.

- Mesalamine : Exhibits lower absorption (20% to 30%) and is largely eliminated through feces .

SSZ exerts its biological effects through several mechanisms:

| Action | Mechanism |

|---|---|

| Immunomodulatory/anti-inflammatory | Inhibition of cytokine release (e.g., TNF-α, IL-1) |

| Antiproliferative | Competitive inhibition of brush border folate conjugase |

| Antibacterial | Inhibition of dihydropteroate synthetase, crucial for folic acid synthesis |

The sulfa moiety contributes to its antimicrobial properties, while the salicylate component is responsible for its anti-inflammatory effects .

Clinical Applications

This compound is primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its efficacy extends to dermatological conditions like psoriasis and pemphigus vulgaris. The following table summarizes various clinical studies highlighting SSZ's effectiveness:

Case Study 1: Pemphigus Vulgaris

In a comparative study involving 64 patients, those treated with SSZ alongside prednisone showed a significant reduction in serum TNF-α levels at weeks 6 and 8 compared to the placebo group. Clinical improvement was noted in most patients receiving SSZ .

Case Study 2: Ulcerative Colitis

A cohort study demonstrated that patients treated with SSZ experienced remission rates significantly higher than those receiving standard care alone. Notably, adverse effects were minimal, with gastrointestinal symptoms being the most common .

Eigenschaften

CAS-Nummer |

2315-08-4 |

|---|---|

Molekularformel |

C19H17N5O5S |

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) |

InChI-Schlüssel |

DFPJEJKMDZFZHC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |

Key on ui other cas no. |

2315-08-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.